
Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2S It is characterized by the presence of a piperidine ring substituted with a benzyl group and a mercaptopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-mercaptopropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
- Protection of the piperidine nitrogen.
- Introduction of the benzyl group via benzyl chloroformate.
- Addition of the mercaptopropyl group through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptopropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or mercaptopropyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products may involve deprotected piperidine derivatives.
- Substitution products vary based on the nucleophile used.
科学的研究の応用
Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptopropyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity or receptor function. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
4-Benzylpiperidine: Shares the piperidine and benzyl structure but lacks the mercaptopropyl group.
Benzylpiperazine: Contains a piperazine ring instead of piperidine.
Tetrahydroisoquinoline: A structurally related compound with different pharmacological properties.
Uniqueness: Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the mercaptopropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C16H23NO2S |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
benzyl 4-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2S/c18-16(19-13-15-5-2-1-3-6-15)17-10-8-14(9-11-17)7-4-12-20/h1-3,5-6,14,20H,4,7-13H2 |
InChIキー |
NGJGUDBATHFRKU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCCS)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


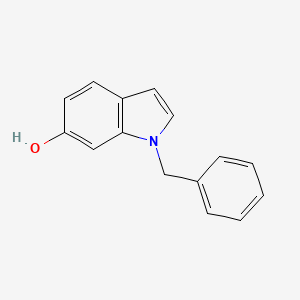

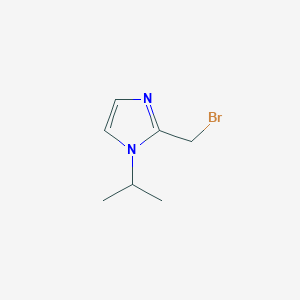
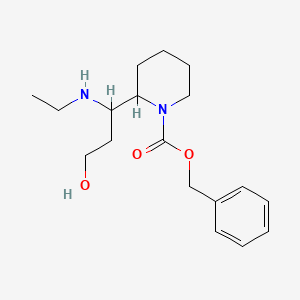
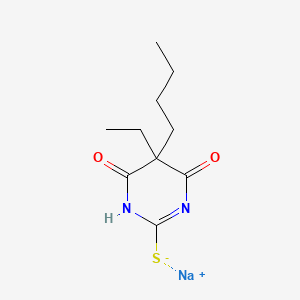
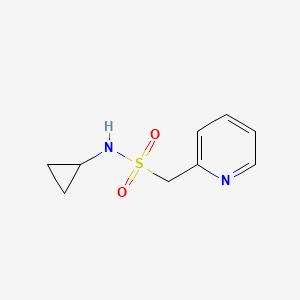
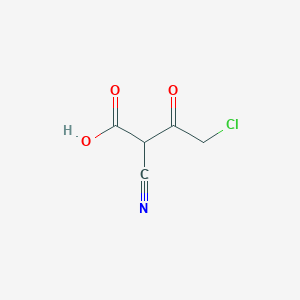


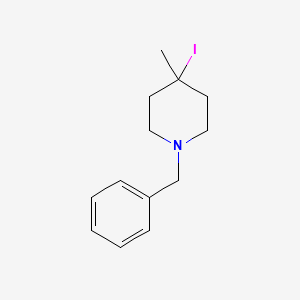
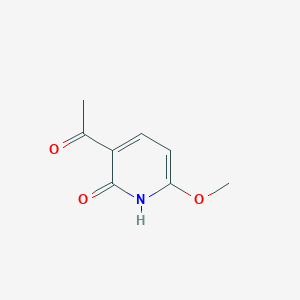
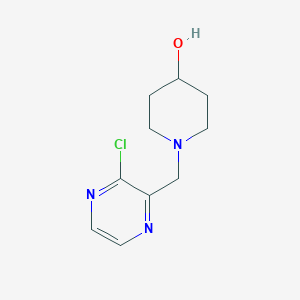

![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)
